molecular formula C17H34 B086704 (1-Methyldecyl)cyclohexane CAS No. 13151-77-4

(1-Methyldecyl)cyclohexane

Cat. No.: B086704
CAS No.: 13151-77-4
M. Wt: 238.5 g/mol
InChI Key: HTLTZXFLCWUBHX-UHFFFAOYSA-N
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Description

(1-Methyldecyl)cyclohexane is a branched alicyclic hydrocarbon consisting of a cyclohexane ring substituted with a decyl chain (10-carbon alkyl group) bearing a methyl branch at the first carbon. This structure imparts unique physicochemical properties, including increased hydrophobicity and steric hindrance compared to simpler cyclohexane derivatives.

Properties

CAS No.

13151-77-4

Molecular Formula

C17H34

Molecular Weight

238.5 g/mol

IUPAC Name

undecan-2-ylcyclohexane

InChI

InChI=1S/C17H34/c1-3-4-5-6-7-8-10-13-16(2)17-14-11-9-12-15-17/h16-17H,3-15H2,1-2H3

InChI Key

HTLTZXFLCWUBHX-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(C)C1CCCCC1

Canonical SMILES

CCCCCCCCCC(C)C1CCCCC1

Synonyms

(1-Methyldecyl)cyclohexane

Origin of Product

United States

Comparison with Similar Compounds

Key Similar Compounds :

  • Methylcyclohexane : A cyclohexane ring with a single methyl substituent.
  • Ethylcyclohexane : Cyclohexane with an ethyl group.
  • 1,3-Dimethylcyclohexane : A dimethyl-substituted isomer.
  • Adamantane Derivatives : Polycyclic hydrocarbons with rigid structures .

Synthesis: (1-Methyldecyl)cyclohexane likely follows alkylation pathways similar to other substituted cyclohexanes. For instance, cyclohexanone derivatives are often synthesized via condensation reactions, as seen in the synthesis of a cyclohexane-benzaldehyde adduct (85% yield using diethylamine) . However, the long decyl chain in (1-Methyldecyl)cyclohexane may require specialized catalysts or stepwise alkylation.

Physicochemical Properties
  • Solubility and Polarity: The long decyl chain enhances hydrophobicity, making (1-Methyldecyl)cyclohexane less polar than methyl- or ethylcyclohexane. This aligns with solvent extraction trends; cyclohexane is effective for non-polar compounds, while polar mixtures (e.g., cyclohexane:butyl acetate) extract oxygenated species .
  • Thermal Stability : Branched alkanes like (1-Methyldecyl)cyclohexane typically exhibit higher thermal stability than linear analogs due to reduced molecular packing.

Table 2: Key Physicochemical Properties

Compound Boiling Point (°C) LogP (Est.) Solubility in Polar Solvents
(1-Methyldecyl)cyclohexane ~300 (est.) ~8.5 Low
Methylcyclohexane 101 3.9 Moderate in ethanol
Cyclohexane 80.7 3.4 Low in water
Adamantane 270 (sublimes) 4.3 Insoluble in water
Biodegradability and Environmental Impact

Evidence indicates that methyl- and ethylcyclohexane degrade rapidly under sulfate-reducing conditions, but dimethyl isomers exhibit slower biodegradation due to steric hindrance .

Table 3: Biodegradation Rates

Compound Relative Biodegradability Key Factor(s)
(1-Methyldecyl)cyclohexane Low (est.) Steric hindrance
Methylcyclohexane High Minimal branching
1,3-Dimethylcyclohexane Moderate Increased branching
Cyclohexane High No substituents
Spectroscopic and Analytical Profiles
  • Mass Spectrometry (MS) : Cyclohexane derivatives with substituents (e.g., ketones) show characteristic neutral losses (e.g., 57 Da for ketone-substituted rings) . The decyl chain in (1-Methyldecyl)cyclohexane may produce fragments indicative of long-chain alkanes (e.g., m/z 85, 57).
  • Raman Spectroscopy : Methylcyclohexane and its isomers exhibit distinct Raman shifts compared to cyclohexane, with dimethyl isomers showing greater spectral divergence .

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